

Val-Cit Linkers in Antibody-Drug Conjugates: A Comparative Performance Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mal-PEG2-Val-Cit-PABA-PNP

Cat. No.: B12432316

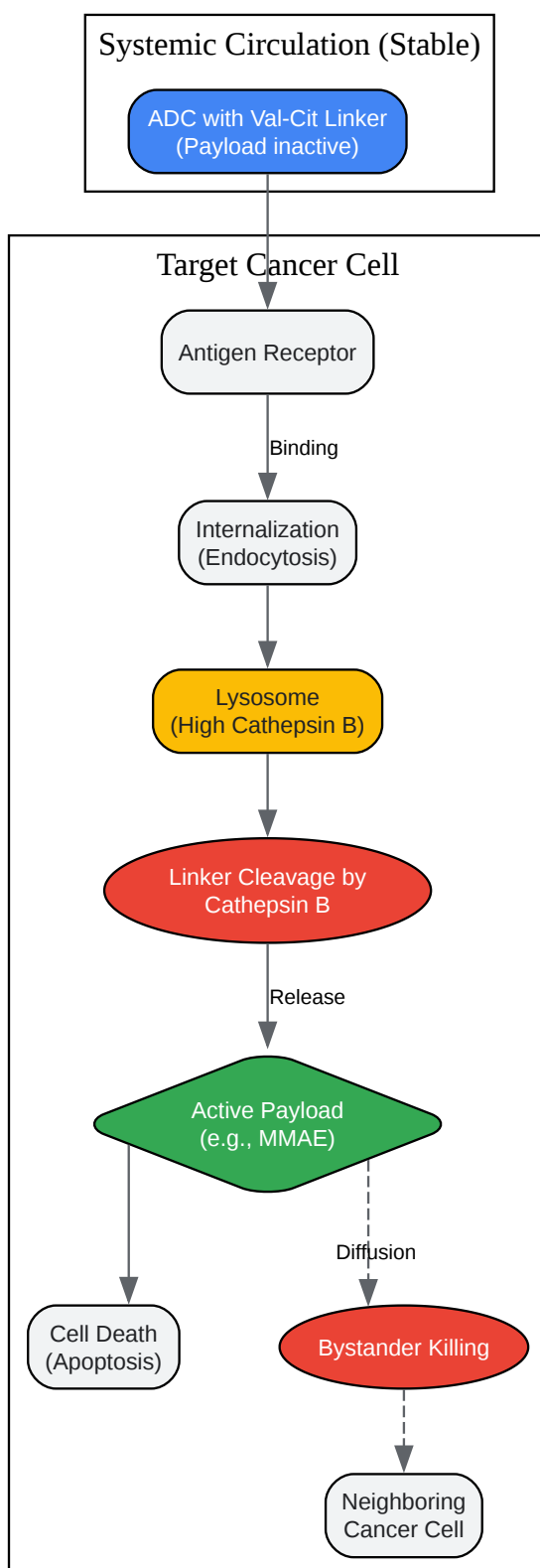
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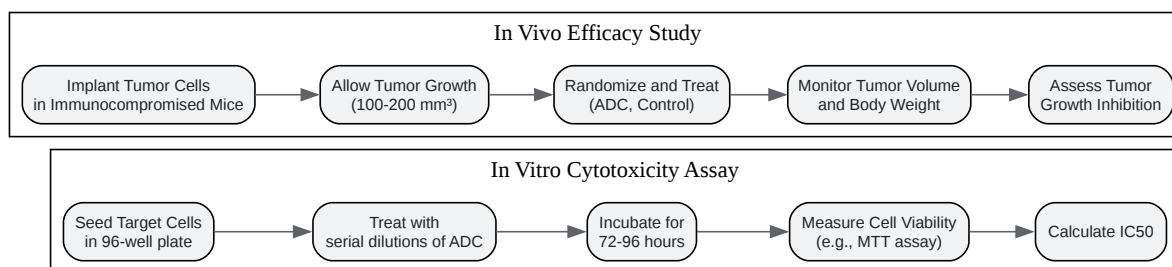
For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Among the various linker technologies, the protease-cleavable valine-citrulline (Val-Cit) linker has emerged as a cornerstone in the development of several successful ADCs. This guide provides an objective comparison of ADCs utilizing Val-Cit linkers against those with alternative linker technologies, supported by experimental data from pivotal clinical trials.

Mechanism of Action: The Val-Cit Advantage

The Val-Cit linker is engineered for selective cleavage by cathepsin B, an enzyme predominantly found within the lysosomes of cells. This targeted release mechanism ensures that the cytotoxic payload is unleashed primarily inside the target cancer cell, minimizing systemic exposure and associated off-target toxicities.





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- To cite this document: BenchChem. [Val-Cit Linkers in Antibody-Drug Conjugates: A Comparative Performance Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12432316#case-studies-of-successful-adcs-using-val-cit-linkers\]](https://www.benchchem.com/product/b12432316#case-studies-of-successful-adcs-using-val-cit-linkers)

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